2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid
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Overview
Description
2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid is a complex organic compound that belongs to the class of chromene derivatives
Preparation Methods
The synthesis of 2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid typically involves a multi-step process. One common method includes the esterification of a biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole . This is followed by the modification with a cationic carboxylic acid such as (3-carboxypropyl)trimethylammonium chloride . The product is then isolated by precipitation in ethanol and purified by washing with ethanol .
Chemical Reactions Analysis
2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with organic halides, forming various substituted derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid involves its interaction with specific molecular targets and pathways. For instance, some derivatives of chromene inhibit the synthesis of antimicrobial enzymes, putting the target organism into a “battle-ready” mode before invasion . This rapid action and high protection mechanism make it effective in various applications.
Comparison with Similar Compounds
2-{2-[(4-Butyl-2-oxo-2H-chromen-7-YL)oxy]propanamido}propanoic acid can be compared with other similar compounds such as:
- [(4-Butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide
- 2-[(4-Butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and applications.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2S)-2-[2-(4-butyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-4-5-6-13-9-17(21)26-16-10-14(7-8-15(13)16)25-12(3)18(22)20-11(2)19(23)24/h7-12H,4-6H2,1-3H3,(H,20,22)(H,23,24)/t11-,12?/m0/s1 |
InChI Key |
NGTMPSSETFGIGO-PXYINDEMSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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